molecular formula C21H22O7 B13831696 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester CAS No. 4723-32-4

11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester

Cat. No.: B13831696
CAS No.: 4723-32-4
M. Wt: 386.4 g/mol
InChI Key: HJOIJGXPJAWTJZ-UHFFFAOYSA-N
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Description

11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester is a complex organic compound belonging to the class of depsidones. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]dioxepin core with various functional groups attached. It has a molecular formula of C21H22O7 and a molecular weight of 386.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester involves multiple steps. One common method involves the condensation of appropriate phenolic precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

4723-32-4

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 3,9-dimethoxy-1,4,7,10-tetramethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate

InChI

InChI=1S/C21H22O7/c1-9-8-13(24-5)10(2)17-14(9)21(23)28-19-12(4)16(25-6)15(20(22)26-7)11(3)18(19)27-17/h8H,1-7H3

InChI Key

HJOIJGXPJAWTJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)OC)C(=O)OC)C)C)OC

Origin of Product

United States

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